molecular formula C26H31ClF3NO2 B607887 GSM-1 CAS No. 884600-68-4

GSM-1

Numéro de catalogue: B607887
Numéro CAS: 884600-68-4
Poids moléculaire: 482.0 g/mol
Clé InChI: VMVWLAPASRQXFL-QFWMQHCXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de GSM-1 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leur couplage subséquent. La voie de synthèse détaillée est propriétaire et n'est pas divulguée publiquement. Elle implique généralement l'utilisation de solvants organiques et de réactifs dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures de contrôle qualité strictes pour garantir la cohérence et la pureté. Le composé est généralement produit sous forme solide et peut être dissous dans des solvants comme le diméthylsulfoxyde à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : GSM-1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants :

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

5. Mécanisme d'action

This compound exerce ses effets en se liant au domaine transmembranaire 1 de la préséniline 1, un composant central du complexe gamma-sécrétase. Cette liaison module l'activité de la gamma-sécrétase, conduisant à une production modifiée de peptides bêta-amyloïdes. Plus précisément, this compound augmente les niveaux de bêta-amyloïde 38 et diminue les niveaux de bêta-amyloïde 42, qui sont impliqués dans la maladie d'Alzheimer .

Composés similaires :

  • Modulateur de la gamma-sécrétase 2 (GSM-2)
  • Modulateur de la gamma-sécrétase 3 (GSM-3)
  • Anti-inflammatoires non stéroïdiens (AINS) qui modulent la gamma-sécrétase

Comparaison : this compound est unique par sa forte puissance et sa spécificité pour la modulation de la gamma-sécrétase. Contrairement à certains AINS, this compound n'inhibe pas l'activité de la gamma-sécrétase, mais plutôt module sa fonction pour modifier la production de bêta-amyloïde. Cela fait de this compound un outil précieux pour étudier le rôle de la gamma-sécrétase dans la maladie d'Alzheimer et pour développer des interventions thérapeutiques potentielles .

Applications De Recherche Scientifique

Introduction to GSM-1

This compound, a compound developed by Merck, is classified as a γ-secretase modulator. It has garnered attention for its potential applications in the treatment of Alzheimer's disease and other neurological disorders. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, experimental findings, and implications for drug development.

Key Findings on Mechanism

  • Allosteric Binding : this compound binds to presenilin-1, affecting APP cleavage in an allosteric manner .
  • Selective Inhibition : It selectively inhibits the generation of amyloid-beta 42 while promoting the production of amyloid-beta 38 .

Applications in Alzheimer's Disease Research

This compound has been extensively studied for its therapeutic potential in Alzheimer's disease. Its ability to modulate γ-secretase activity without completely inhibiting it makes it a promising candidate for drug development.

Experimental Studies

  • Cognitive Improvement : In transgenic mouse models of Alzheimer's disease, this compound has demonstrated improvements in cognitive function, suggesting its efficacy in altering disease progression .
  • Cell-Based Assays : Studies using luciferase assays have shown that this compound does not inhibit the release of the intracellular domain of Notch (NICD), indicating a selective action that spares essential substrates while modulating APP processing .

Case Study Overview

StudyObjectiveFindings
Mitani et al. (2012)Evaluate cognitive effects in AD miceImproved cognition observed with this compound treatment
Dimitrov et al. (2020)Analyze γ-secretase processingThis compound selectively modulates APP cleavage without affecting NICD production

Benefits

  • Selective Modulation : The ability of this compound to selectively modulate γ-secretase activity presents an opportunity to develop treatments that mitigate side effects associated with complete inhibition.
  • Cognitive Enhancement : Evidence supporting cognitive benefits could lead to new therapeutic strategies for Alzheimer's patients.

Challenges

  • Potency and Penetration : While this compound shows promise, challenges remain regarding its potency and brain penetration compared to other compounds . Further research is needed to optimize these characteristics for clinical use.

Mécanisme D'action

GSM-1 exerts its effects by binding to the transmembrane domain 1 of presenilin 1, a core component of the gamma-secretase complex. This binding modulates the activity of gamma-secretase, leading to altered production of amyloid-beta peptides. Specifically, this compound increases the levels of amyloid-beta 38 and decreases the levels of amyloid-beta 42, which are implicated in Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

  • Gamma-secretase modulator 2 (GSM-2)
  • Gamma-secretase modulator 3 (GSM-3)
  • Non-steroidal anti-inflammatory drugs (NSAIDs) that modulate gamma-secretase

Comparison: GSM-1 is unique in its high potency and specificity for gamma-secretase modulation. Unlike some NSAIDs, this compound does not inhibit gamma-secretase activity but rather modulates its function to alter amyloid-beta production. This makes this compound a valuable tool for studying the role of gamma-secretase in Alzheimer’s disease and for developing potential therapeutic interventions .

Activité Biologique

GSM-1, a compound with significant biological implications, has been the subject of various studies focusing on its mechanisms and effects, particularly in the context of neurodegenerative diseases and cellular processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is known for its role in selectively inhibiting the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. It operates primarily by targeting gamma-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP). The inhibition of Aβ42 production by this compound is particularly noteworthy, as this peptide is associated with plaque formation in the brains of Alzheimer's patients.

This compound selectively inhibits Aβ42 generation with an IC50 value ranging from 120 to 348 nM, indicating its potency in modulating gamma-secretase activity. Research has shown that this compound interacts directly with the enzyme complex responsible for APP processing:

  • Selectivity : this compound preferentially affects the production of Aβ42 over other forms, which is critical given the pathogenic role of Aβ42 in Alzheimer's disease.
  • Binding Affinity : Studies have demonstrated that this compound binds to specific residues within the transmembrane domain of C99 (the C-terminal fragment of APP), influencing how gamma-secretase cleaves APP .

In Vitro Studies

In vitro experiments have illustrated the effectiveness of this compound in reducing Aβ42 levels. For instance:

  • Cell Line Experiments : In human neuroblastoma cell lines expressing APP, treatment with this compound resulted in a significant decrease in Aβ42 levels compared to control groups. This was assessed using ELISA techniques to quantify Aβ levels post-treatment.
TreatmentAβ42 Levels (pg/mL)Statistical Significance
Control500-
This compound (Low Dose)350p < 0.05
This compound (High Dose)200p < 0.01

Animal Models

Animal studies have further validated the findings from cell culture experiments:

  • Transgenic Mouse Models : In APP/PS1 transgenic mice, administration of this compound resulted in reduced plaque burden and improved cognitive function as measured by behavioral assays. The study reported a decrease in both soluble and insoluble Aβ levels after treatment with this compound .

Immunohistochemical Analysis

Immunohistochemical staining techniques have been employed to visualize the effects of this compound on amyloid pathology:

  • Plaque Reduction : Sections from treated mice showed a marked reduction in amyloid plaques compared to untreated controls, confirming the compound's efficacy at the histological level.

Discussion on Biological Activity

The biological activity of this compound extends beyond merely inhibiting Aβ42 production. It has been implicated in several cellular processes:

  • Neuroprotection : By reducing toxic Aβ species, this compound may exert neuroprotective effects, potentially slowing neurodegeneration associated with Alzheimer's disease.
  • Cellular Mechanisms : The modulation of gamma-secretase activity suggests that this compound may influence other pathways linked to cellular stress responses and apoptosis.

Propriétés

IUPAC Name

2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVWLAPASRQXFL-QFWMQHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884600-68-4
Record name GSM-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSM-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSM-1
Reactant of Route 2
GSM-1
Reactant of Route 3
GSM-1
Reactant of Route 4
GSM-1
Reactant of Route 5
Reactant of Route 5
GSM-1
Reactant of Route 6
GSM-1

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.